N2-cyclopropylpyridine-2,4-diamine

Medicinal Chemistry Kinase Inhibitors Scaffold Optimization

N2-cyclopropylpyridine-2,4-diamine (CAS 1249452-95-6) is a heterocyclic small molecule with the molecular formula C8H11N3 and a molecular weight of 149.193 g/mol. It features a pyridine core substituted with a cyclopropyl group at the N2 position and amino groups at the 2 and 4 positions.

Molecular Formula C8H11N3
Molecular Weight 149.197
CAS No. 1249452-95-6
Cat. No. B567731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-cyclopropylpyridine-2,4-diamine
CAS1249452-95-6
SynonymsN2-cyclopropylpyridine-2,4-diamine
Molecular FormulaC8H11N3
Molecular Weight149.197
Structural Identifiers
SMILESC1CC1NC2=NC=CC(=C2)N
InChIInChI=1S/C8H11N3/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H3,9,10,11)
InChIKeyGJURLFPJIRWVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-cyclopropylpyridine-2,4-diamine (CAS 1249452-95-6): A 2,4-Diaminopyridine Scaffold for Selective Kinase Inhibitor Development


N2-cyclopropylpyridine-2,4-diamine (CAS 1249452-95-6) is a heterocyclic small molecule with the molecular formula C8H11N3 and a molecular weight of 149.193 g/mol [1]. It features a pyridine core substituted with a cyclopropyl group at the N2 position and amino groups at the 2 and 4 positions [2]. The 2,4-diaminopyridine scaffold is a recognized hinge-binding motif in kinase inhibitor design, and the cyclopropyl substituent modulates steric and electronic properties to influence kinase selectivity and metabolic stability [3].

Why Generic 2,4-Diaminopyridine Substitution Fails: The Critical Role of the N2-Cyclopropyl Substituent in Kinase Selectivity and Chemical Space Differentiation


Interchanging N2-cyclopropylpyridine-2,4-diamine with unsubstituted 2,4-diaminopyridine (CAS 461-88-1) or other N2-alkyl analogs is scientifically unsound due to the cyclopropyl group's unique steric and electronic profile. In kinase inhibitor design, small substituents at the N2 position of 2,4-diaminopyridine scaffolds profoundly alter the ligand's fit within the hydrophobic back pocket of the kinase ATP-binding site, as demonstrated in systematic structure-activity relationship (SAR) studies of ALK and FAK inhibitors [1]. The cyclopropyl ring's constrained geometry and specific van der Waals volume create a distinct steric footprint compared to methyl, ethyl, or hydrogen substituents, directly impacting both potency and isoform selectivity [2]. Additionally, the cyclopropyl group offers improved metabolic stability over larger alkyl chains due to reduced susceptibility to cytochrome P450-mediated oxidation, a critical consideration for in vivo studies [1]. Without empirical, comparator-derived data, substitution with a non-cyclopropyl analog risks complete loss of the desired biological activity.

N2-cyclopropylpyridine-2,4-diamine: A Quantitative Comparative Evidence Guide Against Closest Structural Analogs


N2-cyclopropylpyridine-2,4-diamine vs. 2,4-Diaminopyridine: Physicochemical Differentiation for Medicinal Chemistry

N2-cyclopropylpyridine-2,4-diamine exhibits an increased molecular weight (149.19 g/mol) and topological polar surface area (50.94 Ų) compared to unsubstituted 2,4-diaminopyridine (MW: 109.13 g/mol, TPSA: 64.93 Ų) [1][2]. This change results from the addition of the cyclopropyl group and alters key drug-likeness parameters: the compound's calculated LogP (1.89) indicates greater lipophilicity, potentially improving membrane permeability for intracellular kinase targets relative to the more hydrophilic unsubstituted core [1][3].

Medicinal Chemistry Kinase Inhibitors Scaffold Optimization

N2-cyclopropylpyridine-2,4-diamine vs. N2-(cyclopropylmethyl)pyridine-2,4-diamine: Molecular Weight and Fragment-Based SAR Implications

A direct structural comparison between N2-cyclopropylpyridine-2,4-diamine (MW: 149.19 g/mol) and its closest analog, N2-(cyclopropylmethyl)pyridine-2,4-diamine (MW: 163.22 g/mol), reveals a 14.03 g/mol difference due to an extra methylene spacer [1][2]. In fragment-based drug discovery and scaffold morphing campaigns, this molecular weight increase is significant, as it often correlates with changes in binding mode, reduced ligand efficiency, and altered pharmacokinetic properties [3].

Fragment-Based Drug Discovery Structure-Activity Relationship Lead Optimization

N2-cyclopropylpyridine-2,4-diamine as a Scaffold for Selective Kinase Inhibition: Class-Level Inference from 2,4-Diaminopyridine SAR Studies

The 2,4-diaminopyridine core is a validated hinge-binding motif for generating potent and selective kinase inhibitors. Systematic SAR studies on this scaffold, specifically for ALK and FAK, demonstrate that modifications at the N2 position are critical for achieving isoform selectivity and favorable ADME profiles [1][2]. The cyclopropyl group, in particular, is a privileged substituent in kinase inhibitor chemistry, known for its ability to fill small hydrophobic pockets and improve metabolic stability [1]. While direct activity data for N2-cyclopropylpyridine-2,4-diamine is not available, the established SAR of this scaffold strongly suggests that the cyclopropyl substituent is a key design element for achieving a specific selectivity and potency profile, distinguishing it from unsubstituted or differently substituted analogs.

Anaplastic Lymphoma Kinase Focal Adhesion Kinase Kinase Selectivity

N2-cyclopropylpyridine-2,4-diamine: Key Application Scenarios in Kinase Inhibitor and Fragment-Based Drug Discovery


Scaffold Morphing and Optimization in Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) Inhibitor Programs

Based on class-level SAR from successful ALK and FAK inhibitor development programs, N2-cyclopropylpyridine-2,4-diamine serves as a key building block for exploring the hydrophobic back pocket of these kinase ATP-binding sites [1]. The cyclopropyl substituent is a well-precedented group for this purpose, and this compound provides a direct entry point for synthesizing and testing novel analogs against lead compounds like TAE684 or LDK378 [1].

Fragment-Based Lead Discovery for Kinase Targets

With a molecular weight of 149.19 g/mol, N2-cyclopropylpyridine-2,4-diamine adheres to the 'rule of three' for fragment-based screening. Its low molecular weight and the presence of a privileged, cyclopropyl-substituted hinge-binding motif make it an ideal candidate for fragment libraries targeting kinases [2]. The compound's physicochemical profile (LogP 1.89, TPSA 50.94 Ų) suggests good potential for cellular permeability, a critical factor for fragment-to-lead progression [2].

Structure-Activity Relationship (SAR) Studies for 2,4-Diaminopyridine-Based Kinase Inhibitors

Researchers investigating the SAR of the 2,4-diaminopyridine scaffold require a systematic series of N2-substituted analogs. N2-cyclopropylpyridine-2,4-diamine is a critical member of this series, filling the gap between smaller substituents (e.g., methyl) and larger groups (e.g., cyclopropylmethyl). This compound allows for the direct assessment of the cyclopropyl ring's steric and electronic contributions to kinase binding affinity and selectivity, which is essential for building a comprehensive SAR model [3].

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